molecular formula C7H10BNO3 B1586002 (2-Methoxy-4-methylpyridin-3-yl)boronic acid CAS No. 1029654-21-4

(2-Methoxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B1586002
CAS No.: 1029654-21-4
M. Wt: 166.97 g/mol
InChI Key: AJLXSLVBLSRPSQ-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the empirical formula C7H10BNO3 . It is typically in solid form .


Synthesis Analysis

The synthesis of boronic acids, including “this compound”, often involves the use of organometallic reagents and boranes . The Suzuki-Miyaura coupling is a common method used in the synthesis of boronic acids . This reaction involves a metal-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .


Molecular Structure Analysis

The molecular weight of “this compound” is 152.94 . The SMILES string representation of this compound is COc1cc(ccn1)B(O)O .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 152.94 .

Safety and Hazards

“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are valuable building blocks in organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research on boronic acids may involve the development of new synthetic methods and applications in various fields .

Properties

IUPAC Name

(2-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXSLVBLSRPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376746
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-21-4
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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